THP-SS-PEG1-Tos THP-SS-PEG1-Tos THP-SS-PEG1-Tos is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1807512-37-3
VCID: VC0545286
InChI: InChI=1S/C16H24O5S3/c1-14-5-7-15(8-6-14)24(17,18)21-11-13-23-22-12-10-20-16-4-2-3-9-19-16/h5-8,16H,2-4,9-13H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOC2CCCCO2
Molecular Formula: C16H24O5S3
Molecular Weight: 392.54

THP-SS-PEG1-Tos

CAS No.: 1807512-37-3

Cat. No.: VC0545286

Molecular Formula: C16H24O5S3

Molecular Weight: 392.54

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

THP-SS-PEG1-Tos - 1807512-37-3

Specification

CAS No. 1807512-37-3
Molecular Formula C16H24O5S3
Molecular Weight 392.54
IUPAC Name 2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C16H24O5S3/c1-14-5-7-15(8-6-14)24(17,18)21-11-13-23-22-12-10-20-16-4-2-3-9-19-16/h5-8,16H,2-4,9-13H2,1H3
Standard InChI Key WJDBLPWPLQRBJB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOC2CCCCO2
Appearance Solid powder

Introduction

Chemical Structure and Properties

THP-SS-PEG1-Tos (CAS: 1807512-37-3) is formally known as "Ethanol, 2-[[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]dithio]-, 1-(4-methylbenzenesulfonate)" with a molecular formula of C16H24O5S3 and molecular weight of 392.55 . This compound integrates several key functional groups that give it unique properties:

Key Structural Components

The compound's name breaks down its principal structural elements:

  • THP: Tetrahydropyranyl protecting group

  • SS: Disulfide bond, which provides cleavability under specific conditions

  • PEG1: Single polyethylene glycol unit that enhances solubility and biocompatibility

  • Tos: Tosyl (4-methylbenzenesulfonate) end group that functions as a reactive site

These components work synergistically to create a linker molecule that can form stable conjugates while allowing for controlled release mechanisms in target environments.

Physical Properties

Based on available data, THP-SS-PEG1-Tos demonstrates the following physical and chemical characteristics:

PropertyValue
Molecular Weight392.55 g/mol
Molecular FormulaC16H24O5S3
Physical StateSolid compound
CAS Number1807512-37-3

Functional Role in Antibody-Drug Conjugates

THP-SS-PEG1-Tos serves a crucial function in modern pharmaceutical development as a specialized linker for antibody-drug conjugates.

ADC Design Principles

Antibody-drug conjugates represent a sophisticated approach to targeted therapy, particularly in oncology. These therapeutic agents consist of three essential components:

  • A monoclonal antibody that selectively binds to target antigens

  • A cytotoxic payload (drug) that exerts therapeutic effects

  • A linker that connects the antibody to the drug while maintaining stability in circulation and allowing for controlled release

Cleavable Linker Technology

The distinctive feature of THP-SS-PEG1-Tos is its disulfide bond (SS), which enables its application as a cleavable linker. This property is particularly valuable in ADC design for several reasons:

  • The disulfide bond maintains stability in systemic circulation, preventing premature drug release

  • Upon internalization into target cells, the reducing intracellular environment cleaves the disulfide bond

  • This controlled release mechanism enables the cytotoxic payload to exert its effects specifically within target cells

  • The precise release reduces off-target effects and enhances the therapeutic window of the conjugated drug

Comparison with Related Compounds

To better understand THP-SS-PEG1-Tos, it is valuable to compare it with structurally and functionally related compounds.

Comparison with THP-SS-PEG1-Boc

THP-SS-PEG1-Boc (CAS: 1807503-88-3) is another cleavable linker used in ADC synthesis with significant structural similarities to THP-SS-PEG1-Tos . The comparison reveals important distinctions:

FeatureTHP-SS-PEG1-TosTHP-SS-PEG1-Boc
Molecular FormulaC16H24O5S3C16H30O5S2
Molecular Weight392.55366.54
End GroupTosylatetert-butyloxycarbonyl (Boc)
Reactive SiteTosyl group for nucleophilic substitutionBoc-protected carboxylic acid
Primary UseADC linker with reactive tosyl groupADC linker with protected carboxylic acid

Both compounds share the core THP-SS-PEG1 structure but differ in their terminal functional groups, offering complementary reactivity profiles for different synthetic strategies in ADC development.

Comparison with THP-PEG1-alcohol

THP-PEG1-alcohol (CAS: 2162-31-4) represents another related compound with distinct properties and applications :

FeatureTHP-SS-PEG1-TosTHP-PEG1-alcohol
Molecular FormulaC16H24O5S3C7H14O3
Molecular Weight392.55146.184
Disulfide BondPresentAbsent
Terminal GroupTosylateHydroxyl
CleavabilityReducible disulfide bondNon-cleavable
Primary ApplicationADC linkerPROTAC linker
Boiling PointNot specified255.3±30.0 °C at 760 mmHg
Flash PointNot specified108.2±24.6 °C

The notable absence of a disulfide bond in THP-PEG1-alcohol makes it non-cleavable under reducing conditions, directing it toward different applications such as Proteolysis Targeting Chimeras (PROTACs) rather than cleavable ADC linkers.

Synthetic Approaches and Chemical Reactivity

Key Reaction Profiles

THP-SS-PEG1-Tos exhibits distinctive reactivity patterns based on its functional components:

  • The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions

  • The disulfide bond undergoes cleavage under reducing conditions

  • The THP protecting group can be removed under mildly acidic conditions

These reactivity profiles make the compound versatile in various synthetic sequences for producing complex bioconjugates.

Stability Considerations

The stability of THP-SS-PEG1-Tos under various conditions is critical for its applications:

  • The compound maintains stability under neutral and basic conditions

  • Exposure to reducing agents (such as dithiothreitol or tris(2-carboxyethyl)phosphine) cleaves the disulfide bond

  • Acidic conditions can remove the THP protecting group while maintaining the integrity of other functional groups

Applications in Cancer Research

ADC Development

The primary application of THP-SS-PEG1-Tos lies in the field of antibody-drug conjugate development for cancer therapy . The compound's properties make it particularly suitable for this purpose:

  • The cleavable disulfide bond enables targeted release of cytotoxic agents within cancer cells

  • The PEG component enhances solubility and reduces immunogenicity

  • The tosyl group provides a reactive handle for conjugation to various payloads

Advantages in Targeted Therapy

THP-SS-PEG1-Tos offers several advantages as an ADC linker:

  • Selective release: The disulfide bond cleaves preferentially in the reducing environment of tumor cells

  • Controlled drug delivery: The linker maintains stability in circulation while allowing release at the target site

  • Versatile conjugation chemistry: The tosyl group enables attachment to various functional groups on drug molecules

  • Enhanced pharmacokinetics: The PEG component can improve the circulation half-life of the conjugate

Structure-Activity Relationships

Design Considerations

When utilizing THP-SS-PEG1-Tos in ADC design, several factors must be considered:

Current Research Directions

Emerging Applications

While currently focused on ADC development, the versatile structure of THP-SS-PEG1-Tos suggests potential for broader applications:

  • Delivery systems for nucleic acid therapeutics

  • Development of targeted imaging agents

  • Creation of dual-function therapeutic-diagnostic conjugates

Optimization Strategies

Ongoing research continues to refine the properties of cleavable linkers like THP-SS-PEG1-Tos:

  • Tuning the rate of disulfide cleavage for optimal drug release kinetics

  • Developing variants with enhanced stability profiles

  • Creating derivatives with improved synthetic accessibility

  • Exploring alternative PEG lengths to optimize pharmacokinetic properties

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